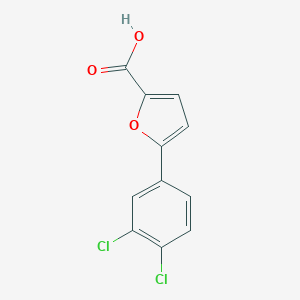

5-(3,4-Dichlorophenyl)furan-2-carboxylic acid

Übersicht

Beschreibung

5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is a chemical compound with the formula C11H6Cl2O3 and a molecular weight of 257.07 g/mol . It is used in research and development of chemicals .

Synthesis Analysis

The synthesis of furan compounds, including 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid, can be achieved through various methods. One approach involves the use of furan platform chemicals (FPCs) derived from biomass, such as furfural and 5-hydroxy-methylfurfural . Another method involves the reaction of potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2 .Molecular Structure Analysis

The molecular structure of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Further structural analysis can be performed using single-crystal X-ray analysis .Chemical Reactions Analysis

The chemical reactions involving 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid can be complex. For instance, when potassium-2-furoate reacts at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, it is disproportionated to furan and furandicarboxylic acids .Wissenschaftliche Forschungsanwendungen

Preparation of Dantrolene

“5-(3,4-Dichlorophenyl)furan-2-carboxylic acid” is a reactant in the preparation of dantrolene . Dantrolene is a muscle relaxant used to treat muscle spasticity such as that seen in cerebral palsy, multiple sclerosis, and spinal cord injury. It is also used in the management of malignant hyperthermia, a rare, life-threatening disorder triggered by general anesthesia.

Building Blocks in Organic Synthesis

This compound can serve as a building block in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize structurally complex organic molecules from simple starting materials.

Carboxylic Acid Derivatives

As a carboxylic acid, “5-(3,4-Dichlorophenyl)furan-2-carboxylic acid” can be used to produce a variety of carboxylic acid derivatives . These derivatives include esters, amides, anhydrides, and others, which have a wide range of applications in pharmaceuticals, agrochemicals, polymers, dyes, and more.

Halogenated Benzenes

The compound contains a halogenated benzene ring . Halogenated benzenes are a class of aromatic compounds where one or more hydrogen atoms attached to the benzene ring are replaced by halogen atoms. They are used in a wide range of applications, including as intermediates in organic synthesis, in pharmaceuticals, and in the production of dyes and plastics.

Furan Derivatives

“5-(3,4-Dichlorophenyl)furan-2-carboxylic acid” is a furan derivative . Furan derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research Chemicals

This compound is often used as a research chemical . Research chemicals are chemical substances used by scientists for medical and scientific research purposes. They are used to produce new and innovative research chemicals and experiments.

Wirkmechanismus

Target of Action

The primary target of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .

Mode of Action

It is known that the compound interacts with its target, methionine aminopeptidase, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity can have significant effects on protein synthesis.

Biochemical Pathways

The biochemical pathways affected by 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid are likely related to protein synthesis, given the role of its target, Methionine aminopeptidase . By inhibiting this enzyme, the compound could disrupt the normal process of protein synthesis, affecting the downstream effects related to these proteins.

Result of Action

The molecular and cellular effects of 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid’s action are likely related to its inhibition of Methionine aminopeptidase and the subsequent disruption of protein synthesis . .

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLBNMHCYYSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352980 | |

| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | |

CAS RN |

54023-01-7 | |

| Record name | 5-(3,4-dichlorophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

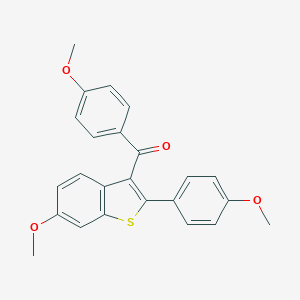

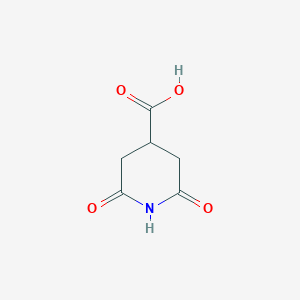

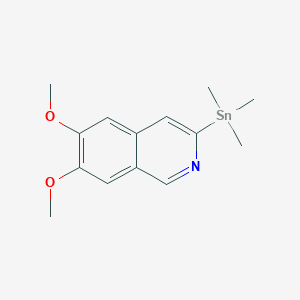

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

methanone](/img/structure/B52461.png)